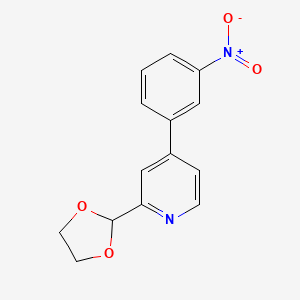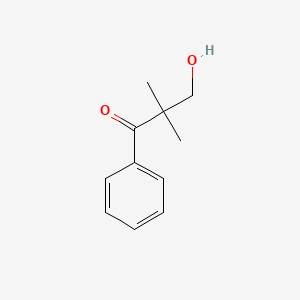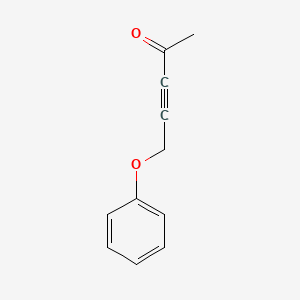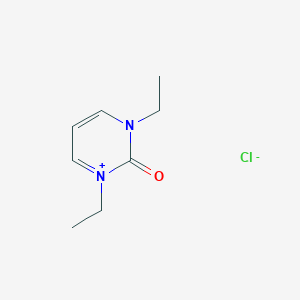![molecular formula C9H20SiSn B14644198 Trimethyl[3-(trimethylstannyl)prop-1-yn-1-yl]silane CAS No. 51952-62-6](/img/structure/B14644198.png)
Trimethyl[3-(trimethylstannyl)prop-1-yn-1-yl]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl[3-(trimethylstannyl)prop-1-yn-1-yl]silane is a specialized organosilicon compound characterized by the presence of both trimethylsilyl and trimethylstannyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[3-(trimethylstannyl)prop-1-yn-1-yl]silane typically involves the reaction of trimethylsilylacetylene with trimethylstannyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure consistent quality and yield, as well as implementing purification techniques to remove any impurities.
化学反应分析
Types of Reactions
Trimethyl[3-(trimethylstannyl)prop-1-yn-1-yl]silane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction reactions can be employed to modify the stannyl group or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogens, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are carefully chosen to achieve the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation reactions can produce oxides.
科学研究应用
Chemistry
In chemistry, Trimethyl[3-(trimethylstannyl)prop-1-yn-1-yl]silane is used as a building block for the synthesis of more complex molecules
Biology and Medicine
While specific applications in biology and medicine are less documented, the compound’s potential for modifying biological molecules through organometallic chemistry could be explored. Its ability to form stable complexes with various biomolecules may open avenues for drug development and diagnostic tools.
Industry
In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.
作用机制
The mechanism of action of Trimethyl[3-(trimethylstannyl)prop-1-yn-1-yl]silane involves its ability to participate in various chemical reactions due to the presence of reactive silicon and tin centers. These centers can interact with different molecular targets, facilitating the formation of new bonds and the modification of existing structures. The pathways involved in these reactions depend on the specific conditions and reagents used.
相似化合物的比较
Similar Compounds
Trimethylsilylacetylene: A compound with a similar silicon-containing structure but lacking the stannyl group.
Trimethylstannylacetylene: A compound with a similar tin-containing structure but lacking the silyl group.
Uniqueness
Trimethyl[3-(trimethylstannyl)prop-1-yn-1-yl]silane is unique due to the presence of both trimethylsilyl and trimethylstannyl groups in a single molecule. This dual functionality allows for a broader range of chemical reactions and applications compared to compounds containing only one of these groups.
属性
CAS 编号 |
51952-62-6 |
|---|---|
分子式 |
C9H20SiSn |
分子量 |
275.05 g/mol |
IUPAC 名称 |
trimethyl(3-trimethylstannylprop-1-ynyl)silane |
InChI |
InChI=1S/C6H11Si.3CH3.Sn/c1-5-6-7(2,3)4;;;;/h1H2,2-4H3;3*1H3; |
InChI 键 |
XBOQPHLWMCRZNX-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#CC[Sn](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


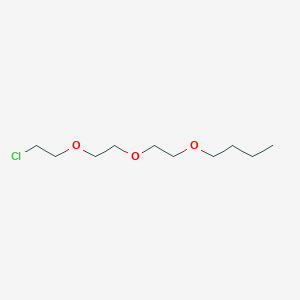
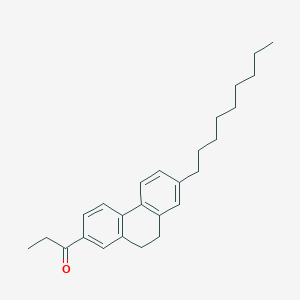
![1-[3-(Ethoxycarbonyl)cyclohepta[b]pyrrol-2-yl]pyridin-1-ium chloride](/img/structure/B14644131.png)
![Acetamide, N-[3-(pentyloxy)phenyl]-](/img/structure/B14644134.png)
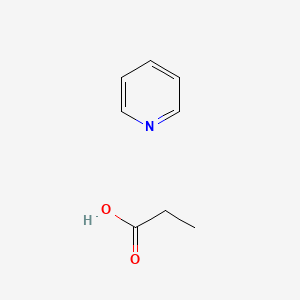
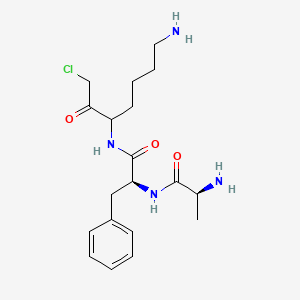
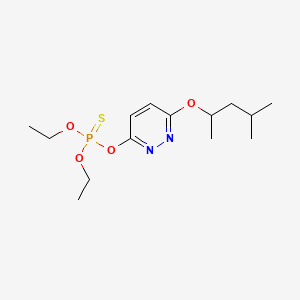
![1,8-Dihydroxy-6-methoxy-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyxanthen-9-one](/img/structure/B14644153.png)
